2-(Pyridin-2-YL)propane-1-sulfonyl chloride 2-(Pyridin-2-YL)propane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17535615
InChI: InChI=1S/C8H10ClNO2S/c1-7(6-13(9,11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C8H10ClNO2S
Molecular Weight: 219.69 g/mol

2-(Pyridin-2-YL)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17535615

Molecular Formula: C8H10ClNO2S

Molecular Weight: 219.69 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-2-YL)propane-1-sulfonyl chloride -

Specification

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
IUPAC Name 2-pyridin-2-ylpropane-1-sulfonyl chloride
Standard InChI InChI=1S/C8H10ClNO2S/c1-7(6-13(9,11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3
Standard InChI Key WDJVCNLAQYVCFV-UHFFFAOYSA-N
Canonical SMILES CC(CS(=O)(=O)Cl)C1=CC=CC=N1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a propane-1-sulfonyl chloride group. The pyridine nitrogen creates an electron-deficient aromatic system, while the sulfonyl chloride (SO2Cl-\text{SO}_2\text{Cl}) group confers electrophilicity, enabling nucleophilic substitution reactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H10ClNO2S\text{C}_8\text{H}_{10}\text{ClNO}_2\text{S}
Molecular Weight219.69 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point284.2 ± 13.0 °C
LogP (Partition Coefficient)0.90

The sulfonyl chloride group’s geometry is trigonal planar, with bond angles consistent with sp2sp^2-hybridized sulfur .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural confirmation:

  • 1H^1\text{H} NMR: Pyridine protons resonate as a multiplet at δ 7.5–8.5 ppm, while propane chain protons appear as a triplet (δ 1.2–1.5 ppm) and quartet (δ 3.0–3.5 ppm).

  • IR Spectroscopy: Strong absorption bands at 1360 cm⁻¹ (S=O\text{S=O} asymmetric stretch) and 1170 cm⁻¹ (S=O\text{S=O} symmetric stretch) confirm the sulfonyl group.

Synthetic Methodologies

Direct Sulfonation of Pyridine Derivatives

The most common route involves reacting 2-(propane-1-yl)pyridine with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under anhydrous conditions. The reaction proceeds via electrophilic substitution at the propane chain’s terminal carbon:

2-(Propane-1-yl)pyridine+ClSO3H2-(Pyridin-2-YL)propane-1-sulfonyl chloride+HCl\text{2-(Propane-1-yl)pyridine} + \text{ClSO}_3\text{H} \rightarrow \text{2-(Pyridin-2-YL)propane-1-sulfonyl chloride} + \text{HCl}

Yields are optimized at 0–5°C to minimize hydrolysis of the sulfonyl chloride.

Oxidative Chlorination

An alternative method employs sodium 2-pyridinesulfinate and NN-chlorosuccinimide (NCS) in dichloromethane :

  • Sulfinate Activation:

    Na+[2-Pyridinesulfinate]+NCS2-Pyridinesulfonyl chloride+Succinimide\text{Na}^+[\text{2-Pyridinesulfinate}]^- + \text{NCS} \rightarrow \text{2-Pyridinesulfonyl chloride} + \text{Succinimide}
  • Propane Chain Introduction: The sulfonyl chloride intermediate reacts with 1-bromopropane in the presence of a base (e.g., pyridine) to install the propane spacer .

This two-step protocol achieves moderate yields (40–60%) but offers superior functional group tolerance .

Reactivity and Chemical Transformations

Sulfonamide Formation

The sulfonyl chloride group reacts readily with primary and secondary amines to form sulfonamides, a cornerstone reaction in drug discovery :

R-NH2+2-(Pyridin-2-YL)propane-1-sulfonyl chlorideR-NH-SO2(propane-1-yl)pyridine+HCl\text{R-NH}_2 + \text{2-(Pyridin-2-YL)propane-1-sulfonyl chloride} \rightarrow \text{R-NH-SO}_2-\text{(propane-1-yl)pyridine} + \text{HCl}

Kinetic Considerations:

  • Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates by stabilizing the transition state.

  • Steric hindrance from the pyridine ring reduces yields with bulky amines (e.g., tert-butylamine) .

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at the 3- and 4-positions under harsh conditions (e.g., HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4), enabling further functionalization.

Applications in Pharmaceutical Chemistry

Anticancer Agents

Sulfonamides derived from this compound exhibit inhibitory activity against carbonic anhydrase IX, a biomarker in hypoxic tumors. For example:

DerivativeIC₅₀ (nM)Target
NN-(4-Fluorophenyl)sulfonamide12.3Carbonic Anhydrase IX
NN-Cyclohexylsulfonamide8.7EGFR Kinase

Antibacterial Agents

The propane spacer enhances membrane permeability, enabling activity against Gram-positive bacteria (MIC = 2–4 µg/mL).

Future Directions

Bioconjugation Strategies

The propane chain’s length is ideal for linking therapeutic payloads to antibodies in antibody-drug conjugates (ADCs). Current research focuses on optimizing linker stability in vivo.

Green Chemistry Approaches

Efforts to replace chlorosulfonic acid with enzymatic sulfonation (e.g., aryl sulfotransferases) aim to reduce environmental impact .

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